molecular formula C22H17ClN4O4S B10864729 methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 889949-28-4

methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B10864729
CAS No.: 889949-28-4
M. Wt: 468.9 g/mol
InChI Key: ABCCPYUVZQGQHY-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the furan and chlorophenyl groups, and the final coupling with the benzoate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The choice of solvents and reagents would also be influenced by cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while nucleophilic substitution on the chlorophenyl group can yield various substituted derivatives.

Scientific Research Applications

Methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and furan groups may also contribute to its biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[({[4-(2-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetyl)amino]benzoate: Similar structure but with a pyridinyl group instead of a triazole ring.

    Methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate: Similar structure but with different substituents on the triazole ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, furan ring, and chlorophenyl group in a single molecule makes it a versatile compound for various applications.

Properties

CAS No.

889949-28-4

Molecular Formula

C22H17ClN4O4S

Molecular Weight

468.9 g/mol

IUPAC Name

methyl 4-[[2-[[4-(2-chlorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H17ClN4O4S/c1-30-21(29)14-8-10-15(11-9-14)24-19(28)13-32-22-26-25-20(18-7-4-12-31-18)27(22)17-6-3-2-5-16(17)23/h2-12H,13H2,1H3,(H,24,28)

InChI Key

ABCCPYUVZQGQHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3Cl)C4=CC=CO4

Origin of Product

United States

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